N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide
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Overview
Description
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide is a compound that features a piperidine ring, a thiane ring, and a cyclohexene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Thiane Ring: The thiane ring is introduced via a nucleophilic substitution reaction, where a suitable thiane precursor reacts with the piperidine derivative.
Cyclohexene Moiety Addition: The cyclohexene moiety is added through a series of reactions, including cyclization and annulation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide can undergo several types of chemical reactions:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex-3-ene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological activities, including its role as a precursor for drug development.
Biological Research: It is used in biological studies to understand its interactions with various biological targets.
Industrial Applications: The compound is explored for its potential use in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclohex
Properties
IUPAC Name |
N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2OS/c21-18(16-4-2-1-3-5-16)19-14-15-6-10-20(11-7-15)17-8-12-22-13-9-17/h1-2,15-17H,3-14H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXREUYLJGPEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCC2CCN(CC2)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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